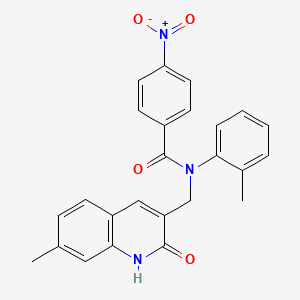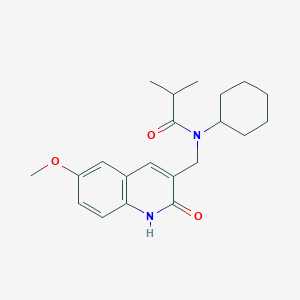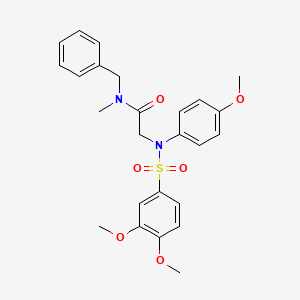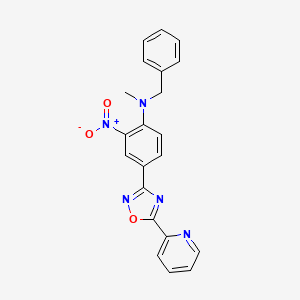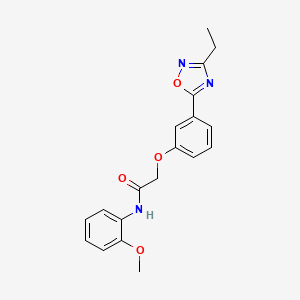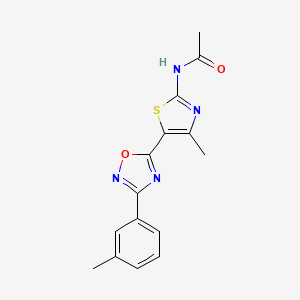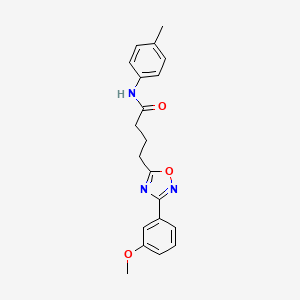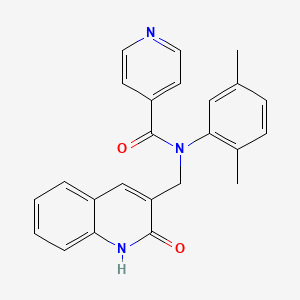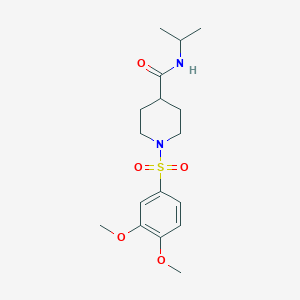
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a sulfonamide derivative that acts as an inhibitor of chloride channels and anion transporters. DIDS has been synthesized using various methods, and its mechanism of action has been extensively studied in the scientific community.
Mecanismo De Acción
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide inhibits the activity of chloride channels and anion transporters by binding to a specific site on the channel or transporter protein. This binding prevents the movement of chloride ions or other anions across the membrane, resulting in the inhibition of channel or transporter activity. This compound has been shown to bind to a specific site on the CFTR chloride channel, which is located in the pore region of the channel protein.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of chloride channels and anion transporters, which can affect the regulation of salt and water transport across epithelial tissues. This compound has also been shown to inhibit the activity of other ion channels, such as the Na+/K+ ATPase and the K+ channel. In addition, this compound has been shown to have anti-inflammatory and anti-tumor effects in cell culture and animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has several advantages for lab experiments. It is a highly specific inhibitor of chloride channels and anion transporters, which allows for the selective inhibition of these channels or transporters in experiments. This compound is also a reversible inhibitor, which allows for the recovery of channel or transporter activity after the inhibitor is removed. However, this compound has some limitations for lab experiments. It can have off-target effects on other ion channels, which can complicate the interpretation of experimental results. In addition, this compound can have cytotoxic effects at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide. One direction is the development of new analogs of this compound with improved specificity and potency for chloride channels and anion transporters. Another direction is the study of the role of this compound in the regulation of ion transport in different tissues and organs. Finally, the application of this compound in the treatment of diseases, such as cystic fibrosis and cancer, is an area of active research.
Métodos De Síntesis
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide can be synthesized using several methods, including the reaction of piperidine-4-carboxylic acid with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 1-aminopiperidine-4-carboxamide with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base. Both methods yield this compound as a white solid with a high purity.
Aplicaciones Científicas De Investigación
1-((3,4-dimethoxyphenyl)sulfonyl)-N-isopropylpiperidine-4-carboxamide has been extensively used in scientific research as an inhibitor of chloride channels and anion transporters. It has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is involved in the regulation of salt and water transport across epithelial tissues. This compound has also been used to study the function of other chloride channels, such as the volume-regulated anion channel (VRAC) and the Ca2+-activated chloride channel (CaCC).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S/c1-12(2)18-17(20)13-7-9-19(10-8-13)25(21,22)14-5-6-15(23-3)16(11-14)24-4/h5-6,11-13H,7-10H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAYFFWGBJRVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

